molecular formula C10H14FN3O4 B1678262 2'-deoxy-2'-fluoro-2'-C-methylcytidine CAS No. 817204-33-4

2'-deoxy-2'-fluoro-2'-C-methylcytidine

Cat. No. B1678262
M. Wt: 259.23 g/mol
InChI Key: NYPIRLYMDJMKGW-UZRKRJFESA-N
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Description

“2’-deoxy-2’-fluoro-2’-C-methylcytidine”, also known as PSI-6130, is a nucleoside inhibitor of the NS5B RNA polymerase of hepatitis C virus (HCV) with a K_i value of 4.3 μM . It is a potent inhibitor of HCV RNA replication in the subgenomic HCV replicon system .


Synthesis Analysis

The formation of the 5’-triphosphate of RO2433 (RO2433-TP), a derivative of PSI-6130, requires the deamination of PSI-6130 monophosphate. RO2433 monophosphate is subsequently phosphorylated to the corresponding di- and triphosphates by cellular UMP-CMP kinase and nucleoside diphosphate kinase .


Molecular Structure Analysis

The molecular structure of PSI-6130 is characterized by the presence of a fluorine atom and a methyl group on the 2’ carbon of the ribose sugar .


Chemical Reactions Analysis

The metabolism of PSI-6130 results in the formation of the 5’-triphosphate of the uridine congener, β-D-2’-deoxy-2’-fluoro-2’-C-methyluridine (PSI-6206; RO2433). This process involves the deamination of PSI-6130 monophosphate .

Scientific Research Applications

Synthesis and Clinical Applications

  • 2'-Deoxy-2'-Fluoro-2'-C-Methylcytidine (PSI-6130) has been identified as a potent and selective inhibitor of Hepatitis C Virus (HCV) NS5B polymerase. It is a key component of R7128, a prodrug currently in clinical trials for HCV treatment. An efficient and scalable synthesis route for PSI-6130 has been developed, using protected d-glyceraldehyde and involving the introduction of fluorine at the C-2 tertiary carbon in a highly regio- and stereoselective manner (Wang et al., 2009).

Antiviral Activity

  • PSI-6130 has demonstrated significant inhibitory activity against HCV replication in vitro. It was specifically designed as an inhibitor for HCV RNA-dependent RNA polymerase (HCV RdRp). Studies revealed that PSI-6130 and its derivative, 2'-C-Methylcytidine, are potent and selective inhibitors of HCV replication, with PSI-6130 showing increased inhibitory activity and low cellular toxicity compared to its derivative (Clark et al., 2005).

Metabolic and Biochemical Analysis

  • The biochemical pathway of PSI-6130 involves the formation of an active 5'-Triphosphate species, which is a potent inhibitor of the HCV RNA-dependent RNA polymerase. This pathway includes the deamination of PSI-6130 monophosphate and subsequent phosphorylation to di- and triphosphates. Both enzymatic and cell-based assays indicate that PSI-6130 triphosphate is more potent than its uridine congener (Murakami et al., 2007).

DNA Interaction and Stability

  • The compound has been used to study DNA interactions, particularly in the context of DNA labeling. For example, a derivative of 2′-deoxycytidine bearing a tryptophan-based fluorophore showed potential for sensing protein-DNA interactions, indicating its utility in studying DNA dynamics and interactions (Kuba et al., 2018).

Radiosensitization in Cancer Therapy

  • In the context of tumor radiation therapy, fluorination at specific sites of nucleosides, including 2'-deoxy-2'-fluorocytidine, has shown to affect radiosensitization. The presence of fluorine atoms at the sugar ring in these nucleosides results in more efficient electron attachment, suggesting potential use in enhancing DNA strand breakage during radiation therapy (Kopyra et al., 2014).

Safety And Hazards

When handling PSI-6130, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and adequate ventilation is advised. All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN3O4/c1-10(11)7(16)5(4-15)18-8(10)14-3-2-6(12)13-9(14)17/h2-3,5,7-8,15-16H,4H2,1H3,(H2,12,13,17)/t5-,7-,8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYPIRLYMDJMKGW-VPCXQMTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(OC1N2C=CC(=NC2=O)N)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231287
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-deoxy-2'-fluoro-2'-C-methylcytidine

CAS RN

817204-33-4
Record name 2′-Deoxy-2′-fluoro-2′-C-methylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=817204-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0817204334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluoro-2'-c-methylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PSI-6130
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05J68784G1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A slurry of 14 (14.7 kg) in MeOH (92.6 kg) is treated with catalytic amounts of methanolic sodium methoxide (0.275 kg). The reaction mixture is heated to ca. 50° C. and aged (ca. 1 h) until the hydrolysis is complete. The reaction mixture is quenched by addition of isobutyric acid (0.115 kg). The resulting solution is concentrated under moderate vacuum and then residual solvents are replaced with IPA (80 kg). The batch is distilled to a volume of ca. 50 L. The resulting slurry is heated to ca. 80° C. and then cooled slowly to ca. 5° C. and aged (ca. 2 h). The precipitated product is isolated by filtration, washed with IPA (16.8 kg) and dried in an oven at 70° C. in vacuo to afford 6.26 kg (88.9%) of 18 which assayed at 99.43% pure
Name
Quantity
14.7 kg
Type
reactant
Reaction Step One
Quantity
0.275 kg
Type
reactant
Reaction Step One
Name
Quantity
92.6 kg
Type
solvent
Reaction Step One
Name
Yield
88.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Reactant of Route 2
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Reactant of Route 3
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Reactant of Route 4
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Reactant of Route 5
2'-deoxy-2'-fluoro-2'-C-methylcytidine
Reactant of Route 6
2'-deoxy-2'-fluoro-2'-C-methylcytidine

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